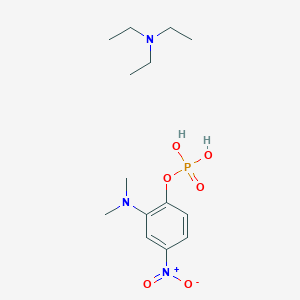
Triethylamine 2-(dimethylamino)-4-nitrophenyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(N,N-Dimethylamino)-4-nitrophenyl Phosphate Triethylamine Salt is a chemical compound that has garnered interest in various scientific fields due to its unique properties. This compound is known for its applications in organic synthesis, particularly in the formation of polymers and as a reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N,N-Dimethylamino)-4-nitrophenyl Phosphate Triethylamine Salt typically involves the reaction of 2-(N,N-Dimethylamino)-4-nitrophenol with phosphorus oxychloride, followed by neutralization with triethylamine. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality of the product.
Chemical Reactions Analysis
Types of Reactions
2-(N,N-Dimethylamino)-4-nitrophenyl Phosphate Triethylamine Salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions typically require specific solvents and temperatures to proceed efficiently.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines.
Scientific Research Applications
2-(N,N-Dimethylamino)-4-nitrophenyl Phosphate Triethylamine Salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential use in biochemical assays and as a probe in molecular biology.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(N,N-Dimethylamino)-4-nitrophenyl Phosphate Triethylamine Salt exerts its effects involves its interaction with molecular targets through its functional groups. The phosphate group can participate in phosphorylation reactions, while the dimethylamino and nitrophenyl groups can interact with various biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
2-(N,N-Dimethylamino)ethyl Methacrylate: Known for its use in polymer chemistry and gene delivery systems.
4-Nitrophenyl Phosphate: Commonly used in biochemical assays as a substrate for phosphatase enzymes.
Uniqueness
What sets 2-(N,N-Dimethylamino)-4-nitrophenyl Phosphate Triethylamine Salt apart is its combination of functional groups, which allows it to participate in a diverse range of chemical reactions and applications. Its unique properties make it a valuable compound in both research and industrial settings.
Properties
Molecular Formula |
C14H26N3O6P |
|---|---|
Molecular Weight |
363.35 g/mol |
IUPAC Name |
N,N-diethylethanamine;[2-(dimethylamino)-4-nitrophenyl] dihydrogen phosphate |
InChI |
InChI=1S/C8H11N2O6P.C6H15N/c1-9(2)7-5-6(10(11)12)3-4-8(7)16-17(13,14)15;1-4-7(5-2)6-3/h3-5H,1-2H3,(H2,13,14,15);4-6H2,1-3H3 |
InChI Key |
XLWGLBKGTXBFSN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.CN(C)C1=C(C=CC(=C1)[N+](=O)[O-])OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















